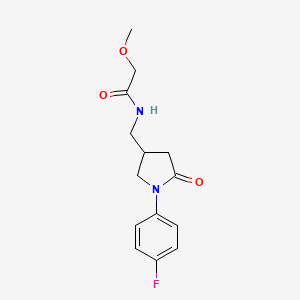

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c1-20-9-13(18)16-7-10-6-14(19)17(8-10)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYNPFZRRKPRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable leaving group.

Attachment of the Methoxyacetamide Moiety: The final step involves the attachment of the methoxyacetamide group through an amidation reaction. This can be accomplished by reacting the intermediate compound with methoxyacetic acid or its derivatives in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analog 1: N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (IV-11)

- Core Structure: 2-Oxopyrrolidin (pyrrolidinone) with a 4-chlorophenyl group at the 3-position and a cyclohexyl group at the 1-position.

- Side Chain : N-propylacetamide at the 3-position.

- Molecular Weight : 388.192 g/mol.

- Synthesis : 78% yield via alkylation with propargyl bromide under basic conditions.

- Physical Properties : Yellow solid with a melting point of 129–131°C.

Comparison with Target Compound :

- Halogen Substitution : The 4-chlorophenyl group in IV-11 vs. 4-fluorophenyl in the target compound may influence lipophilicity and receptor binding. Chlorine’s higher atomic weight and larger van der Waals radius could enhance hydrophobic interactions compared to fluorine.

- Bioactivity Implications : While IV-11’s biological data are unspecified, the N-propylacetamide side chain may confer different pharmacokinetic profiles than the target’s methoxyacetamide.

Structural Analog 2: 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide

- Core Structure: Pyrazolo[3,4-d]pyrimidinone fused bicyclic system with a 4-fluorophenyl group at the 1-position.

- Side Chain : Acetamide linked to a 3-methoxyphenyl group.

- Molecular Formula : C₂₁H₁₇FN₆O₃ (RN: 778623-45-3).

Comparison with Target Compound :

- Ring System: The pyrazolo-pyrimidinone core in Analog 2 is a rigid, planar structure compared to the flexible pyrrolidinone in the target compound. This may influence binding to flat enzymatic active sites (e.g., kinases).

- Acetamide Variation : The 3-methoxyphenyl group in Analog 2 vs. the methoxyacetamide in the target could alter solubility and metabolic stability.

Structural Analog 3: (S)-N-((3-(6-(4-(4,6-Dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide

- Core Structure: Oxazolidinone (5-membered ring with two heteroatoms: O and N).

- Substituents : 5-Fluoropyridine and dichloropyrimidin-piperazine moieties.

- Bioactivity : Demonstrated antibacterial properties, likely via inhibition of bacterial ribosome assembly.

Comparison with Target Compound :

- Halogenation : Both compounds utilize fluorine (in pyridine or phenyl groups), but Analog 3 incorporates chlorine in its pyrimidine ring, which may broaden antibacterial spectrum.

- Side Chain Complexity : The piperazine-dichloropyrimidine group in Analog 3 introduces a basic nitrogen, contrasting with the neutral methoxyacetamide in the target.

Implications for Drug Design

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size favor metabolic stability and target affinity, while chlorine may enhance hydrophobic binding .

- Heterocycle Choice: Pyrrolidinones offer conformational flexibility, whereas oxazolidinones and pyrazolo-pyrimidinones provide rigidity for target engagement .

- Side Chain Optimization : Polar groups like methoxyacetamide improve solubility, whereas aromatic or bulky substituents (e.g., 3-methoxyphenyl, cyclohexyl) may affect bioavailability .

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C19H19F2N3O2

- Molecular Weight : 359.377 g/mol

- InChI Key : CYLLENZJVBNWHC-UHFFFAOYSA-N

- SMILES Notation : C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction. The initial steps include the formation of the pyrrolidinone intermediate, followed by coupling with the fluorophenyl group. Techniques such as NMR, IR, and mass spectroscopy are employed for characterization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The presence of the fluorine atom in the structure enhances lipophilicity and stability, potentially increasing its efficacy against biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds derived from pyrrolidinone scaffolds. For instance, a related derivative demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased levels of acetyl-histone H3 and P21, which are crucial for cell cycle regulation and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics, with distribution across various tissues. It undergoes metabolism primarily in the liver and is excreted via urine. The compound exhibits minimal inhibition on the hERG channel, suggesting a favorable safety profile for further development .

Case Studies

- In Vitro Studies : A study involving a structure-function relationship analysis indicated that modifications in the pyrrolidinone moiety significantly affect biological activity, emphasizing the importance of structural integrity for optimal efficacy .

- In Vivo Models : In xenograft models, compounds similar to this compound exhibited significant antitumor effects when administered orally, showcasing their potential as therapeutic agents in oncology .

Comparative Analysis

The following table summarizes key findings regarding this compound compared to other derivatives:

| Compound Name | Antitumor Activity | Pharmacokinetics | Mechanism of Action |

|---|---|---|---|

| N-(4-fluorophenyl)-2-methoxyacetamide | Moderate | Good absorption; liver metabolism | HDAC inhibition |

| This compound | High (in vitro) | Favorable; low hERG inhibition | Enzyme modulation |

| Related Benzamide Derivative | High | Variable; species-dependent | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.